molecular formula C20H18F3N3O B2699750 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034560-20-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

货号: B2699750
CAS 编号: 2034560-20-6
分子量: 373.379
InChI 键: WZXFTWMFVNMVRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 2034460-83-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural motifs:

  • Benzimidazole moiety : Known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Pyrrolidine ring : Associated with various pharmacological effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. The presence of the trifluoromethyl group is particularly noted for enhancing antibacterial potency due to increased electron-withdrawing effects, which can affect the binding affinity to bacterial targets .

Anticancer Potential

The structural components of this compound suggest potential anticancer activities. Compounds with similar benzimidazole structures have demonstrated inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, studies have shown that derivatives can exhibit IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the relationships between structural features and biological activities observed in related compounds:

Structural FeatureBiological ActivityNotes
BenzimidazoleAntimicrobial, AnticancerEnhances interaction with DNA/RNA
PyrrolidineDiverse pharmacological effectsModulates receptor binding
Trifluoromethyl groupIncreased potencyEnhances lipophilicity and metabolic stability

This complexity allows for potentially greater specificity in targeting biological pathways, making it a valuable candidate for further research and development.

Case Studies

  • Antibacterial Activity : A study on structurally related compounds demonstrated that certain derivatives with a trifluoromethyl group exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating strong bactericidal effects .
  • Anticancer Activity : In vitro studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cell lines with IC50 values ranging from 0.5 to 10 µM. These findings suggest that modifications in the structure significantly impact their anticancer efficacy .
  • Mechanism of Action : Molecular docking studies have indicated that compounds similar to this one may interact with key enzymes involved in cancer cell proliferation and survival, such as CDK9 and VEGFR-2 .

科学研究应用

The compound is noted for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, which includes a benzo[d]imidazole moiety and a pyrrolidine ring, is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of structurally related compounds against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.25μg/mL\leq 0.25\,\mu g/mL, indicating potent activity against these pathogens.

Antimicrobial Activity Summary

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity (µg/mL)
Compound AS. aureus MRSA≤0.25>32
Compound BC. neoformans≤0.25>32
Compound CE. coli>200>32

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies on Anticancer Activity

  • Study on Breast Cancer Cells : In vitro studies demonstrated that compounds similar to this one could induce apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.
  • Colon Cancer Research : Another study indicated effectiveness against HT29 colon cancer cells, where the compound inhibited cell growth significantly.

Pharmacokinetics

The compound is expected to exhibit high solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. Understanding its pharmacokinetic profile is essential for evaluating its potential as a therapeutic agent.

属性

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-24-17-4-2-3-5-18(17)26(13)16-10-11-25(12-16)19(27)14-6-8-15(9-7-14)20(21,22)23/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFTWMFVNMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。